Cas no 57783-66-1 (Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside)

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry and glycosylation reactions. Its key advantages include enhanced stability due to the benzylidene and benzyl protecting groups, which selectively shield hydroxyl functionalities while allowing controlled deprotection for further synthetic modifications. The compound serves as a versatile intermediate in oligosaccharide and glycoconjugate synthesis, offering precise stereocontrol at the anomeric center (β-configuration). Its crystalline nature facilitates purification and characterization, ensuring high purity for demanding applications. The robust protecting group strategy minimizes side reactions, making it a reliable building block for complex carbohydrate architectures in pharmaceutical and biochemical research.
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside structure
57783-66-1 structure
Product name:Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
CAS No:57783-66-1
MF:C34H34O6
MW:538.630170345306
CID:947550
PubChem ID:14541794

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
    • LogP
    • Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside
    • 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside
    • 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
    • Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
    • Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-?-D-glucopyranoside
    • (4AR,6R,7R,8S,8aR)-6,7,8-tris(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine
    • 57783-66-1
    • SCHEMBL7150304
    • W-203171
    • (4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
    • Inchi: InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2
    • InChI Key: GQMVOFUMWKGWCK-UHFFFAOYSA-N
    • SMILES: C(OC1OC2COC(OC2C(OCc2ccccc2)C1OCc1ccccc1)c1ccccc1)c1ccccc1

Computed Properties

  • Exact Mass: 538.23562
  • Monoisotopic Mass: 538.23553880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 10
  • Complexity: 709
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Melting Point: 135-137°C
  • PSA: 55.38

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524445-250mg
(6R,8S,8aR)-6,7,8-tris(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine
57783-66-1 98%
250mg
¥2640.00 2024-05-08
A2B Chem LLC
AG72717-1g
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
57783-66-1 Min. 98% [1H-NMR]
1g
$512.00 2024-04-19
Apollo Scientific
BICL2116-1g
Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-?-D-glucopyranoside
57783-66-1
1g
£674.00 2025-02-22
TRC
B275500-100mg
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
57783-66-1
100mg
$ 115.00 2023-04-18
TRC
B275500-250mg
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
57783-66-1
250mg
$ 213.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-221321-250 mg
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside,
57783-66-1
250MG
¥2,858.00 2023-07-10
Biosynth
MT06761-100 mg
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
57783-66-1
100MG
$105.00 2023-01-03
Biosynth
MT06761-500 mg
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
57783-66-1
500MG
$310.00 2023-01-03
A2B Chem LLC
AG72717-500mg
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
57783-66-1 Min. 98% [1H-NMR]
500mg
$348.00 2024-04-19
1PlusChem
1P00EFOT-500mg
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
57783-66-1 Min. 98% [1H-NMR]
500mg
$348.00 2025-02-27

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside Related Literature

Additional information on Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Comprehensive Overview of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 57783-66-1)

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 57783-66-1) is a highly specialized carbohydrate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of benzyl-protected glycosides, which are pivotal intermediates in the synthesis of complex oligosaccharides and glycoconjugates. Its unique structure, featuring multiple benzyl and benzylidene protecting groups, makes it a valuable tool for chemists working on stereoselective glycosylation reactions and carbohydrate chemistry.

The growing interest in glycoscience and glycobiology has propelled the demand for advanced intermediates like Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside. Researchers are increasingly exploring its applications in the development of glycosidase inhibitors, antiviral agents, and glycoprotein mimetics. With the rise of precision medicine and biologics, this compound's role in designing glycan-based therapeutics has gained significant attention. Its CAS No. 57783-66-1 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in cutting-edge research.

One of the most discussed topics in modern chemistry is the green synthesis of complex molecules. While Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is traditionally synthesized via multi-step benzylation and acetal formation, recent studies focus on optimizing its production using catalytic methods and environmentally benign solvents. This aligns with the broader industry shift toward sustainable chemistry, a hot topic among researchers and manufacturers alike.

From a structural perspective, the benzylidene group in this compound provides rigid conformational control, which is critical for achieving high stereoselectivity in glycosidic bond formation. The benzyl groups, on the other hand, offer robust protection for hydroxyl functionalities during synthetic transformations. These features make CAS No. 57783-66-1 a preferred choice for synthesizing 1,2-cis-glycosides, a challenging yet essential motif in natural product synthesis.

In the context of drug discovery, Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside serves as a key building block for glycosylated small molecules. Its utility extends to the preparation of glycosyl donors and acceptors, which are instrumental in constructing glycosidic linkages found in many bioactive compounds. Recent publications highlight its use in the synthesis of immunomodulators and carbohydrate-based vaccines, areas of high interest due to the global focus on infectious disease prevention.

Handling and storage of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside require standard laboratory precautions. It is typically supplied as a white to off-white crystalline powder, stable under inert atmospheres but sensitive to acidic hydrolysis due to the benzylidene acetal moiety. Researchers often inquire about its solubility (commonly in dichloromethane or tetrahydrofuran) and chromatographic purification methods, which are crucial for its application in multi-step syntheses.

The compound's NMR spectral data (particularly ¹H and ¹³C) are well-documented, serving as vital references for quality control and structural verification. Many synthetic protocols involving CAS No. 57783-66-1 emphasize the importance of anhydrous conditions and inert gas protection to prevent unwanted deprotection or side reactions. These technical details are frequently searched by organic chemists troubleshooting their synthetic routes.

Looking ahead, the versatility of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside positions it as a cornerstone in glycochemical research. As the scientific community delves deeper into glycan-protein interactions and cell surface engineering, this compound's strategic importance will likely grow. Its CAS No. 57783-66-1 remains a benchmark for researchers developing next-generation carbohydrate-based materials and therapeutic agents.

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